molecular formula C20H23FN6O B12268434 3-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

3-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B12268434
M. Wt: 382.4 g/mol
InChI Key: CPTBWXDGWNWDII-UHFFFAOYSA-N
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Description

3-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that belongs to the class of pyridazines. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a piperazine moiety and a pyrazole ring. The presence of fluorine and methoxy groups further enhances its chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Core: The pyridazine ring is synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Attachment of the Pyrazole Ring: The pyrazole ring is attached through cyclization reactions involving hydrazine and 1,3-diketones.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts, solvents, and reaction conditions are carefully selected to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperazine moieties.

    Reduction: Reduction reactions may target the pyridazine ring or the fluorine-substituted phenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the fluorine and methoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with palladium catalysts.

    Substitution: Reagents including halogens, alkylating agents, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and methoxy groups may enhance its binding affinity and selectivity. The piperazine and pyrazole rings contribute to its overall stability and reactivity, allowing it to modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-{4-[(3-chloro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine: Similar structure but with a chlorine atom instead of fluorine.

    3-{4-[(3-fluoro-4-hydroxyphenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

The unique combination of fluorine and methoxy groups in 3-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine distinguishes it from similar compounds. These functional groups contribute to its distinct chemical properties, such as increased lipophilicity and enhanced binding interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H23FN6O

Molecular Weight

382.4 g/mol

IUPAC Name

3-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine

InChI

InChI=1S/C20H23FN6O/c1-15-7-8-27(24-15)20-6-5-19(22-23-20)26-11-9-25(10-12-26)14-16-3-4-18(28-2)17(21)13-16/h3-8,13H,9-12,14H2,1-2H3

InChI Key

CPTBWXDGWNWDII-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC4=CC(=C(C=C4)OC)F

Origin of Product

United States

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